N'~1~,N'~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide
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Overview
Description
N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its octanedihydrazide backbone and the presence of propoxyphenyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE involves the condensation reaction between octanedihydrazide and 4-propoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines and aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and potentially inhibiting enzymes or other proteins that require metal cofactors for their activity .
Comparison with Similar Compounds
Similar Compounds
- N’1,N’8-BIS[(2-HYDROXYBENZYLIDENE)OCTANEDIHYDRAZIDE]
- N’1,N’8-BIS[(2-(BENZYLOXY)BENZYLIDENE)OCTANEDIHYDRAZIDE]
- N’1,N’8-BIS[(4-BUTOXYBENZYLIDENE)OCTANEDIHYDRAZIDE]
Uniqueness
N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE is unique due to the presence of propoxyphenyl groups, which can influence its solubility, reactivity, and ability to form complexes with metal ions. This makes it distinct from other similar compounds that may have different substituents on the phenyl rings .
Properties
Molecular Formula |
C28H38N4O4 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-propoxyphenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C28H38N4O4/c1-3-19-35-25-15-11-23(12-16-25)21-29-31-27(33)9-7-5-6-8-10-28(34)32-30-22-24-13-17-26(18-14-24)36-20-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3,(H,31,33)(H,32,34)/b29-21+,30-22+ |
InChI Key |
VFOFRRUIVZNBAR-VFIVCBTMSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OCCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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